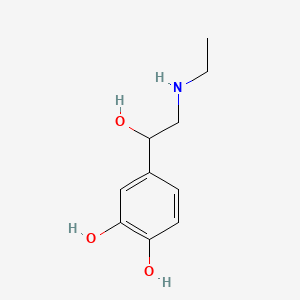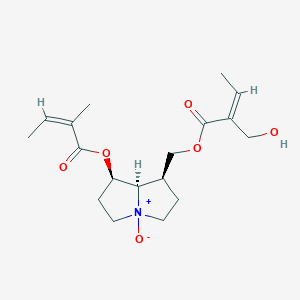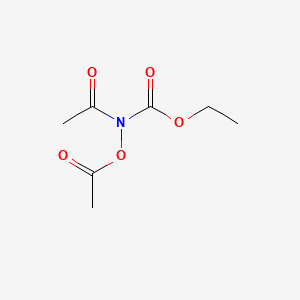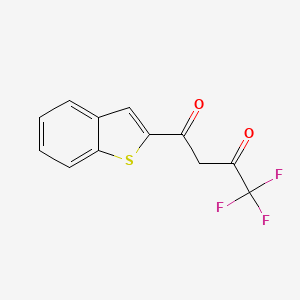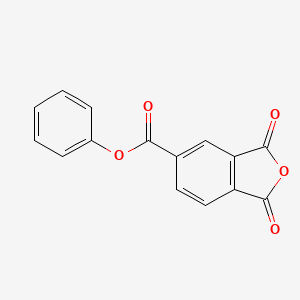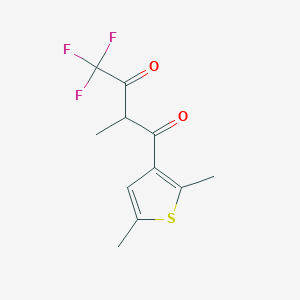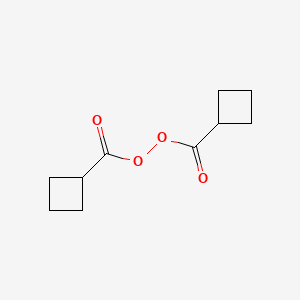
4-(Difluoromethyl)-3-hydroxy-5-methylpicolinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Difluoromethyl)-3-hydroxy-5-methylpicolinamide is a chemical compound that has garnered attention in various fields of scientific research. This compound is characterized by the presence of a difluoromethyl group, a hydroxy group, and a methyl group attached to a picolinamide backbone. The unique structural features of this compound make it a valuable subject of study in organic chemistry, medicinal chemistry, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the use of difluoromethylation reagents such as TMS-CF₂H (trimethylsilyl difluoromethyl) in the presence of a base like KOH in a solvent such as MeCN . This reaction converts the precursor compounds into the desired difluoromethylated product under mild conditions.
Industrial Production Methods
Industrial production of 4-(Difluoromethyl)-3-hydroxy-5-methylpicolinamide may involve large-scale difluoromethylation processes using advanced catalytic systems. Transition-metal-catalyzed difluoromethylation, such as those involving copper or palladium catalysts, can be employed to achieve high yields and selectivity . These methods are optimized for scalability and efficiency, making them suitable for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Difluoromethyl)-3-hydroxy-5-methylpicolinamide undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The difluoromethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
4-(Difluoromethyl)-3-hydroxy-5-methylpicolinamide has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Wirkmechanismus
The mechanism of action of 4-(Difluoromethyl)-3-hydroxy-5-methylpicolinamide involves its interaction with specific molecular targets and pathways. The difluoromethyl group can act as a lipophilic hydrogen bond donor, enhancing the compound’s binding affinity to target proteins . This interaction can modulate the activity of enzymes and receptors, leading to various biological effects. The compound’s ability to form stable complexes with metal ions also contributes to its mechanism of action in catalytic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(Trifluoromethyl)-3-hydroxy-5-methylpicolinamide
- 4-(Difluoromethyl)-3-hydroxy-5-ethylpicolinamide
- 4-(Difluoromethyl)-3-hydroxy-5-methylbenzoic acid
Uniqueness
4-(Difluoromethyl)-3-hydroxy-5-methylpicolinamide is unique due to the presence of the difluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability . This makes it a valuable compound for various applications, particularly in medicinal chemistry and materials science.
Eigenschaften
Molekularformel |
C8H8F2N2O2 |
|---|---|
Molekulargewicht |
202.16 g/mol |
IUPAC-Name |
4-(difluoromethyl)-3-hydroxy-5-methylpyridine-2-carboxamide |
InChI |
InChI=1S/C8H8F2N2O2/c1-3-2-12-5(8(11)14)6(13)4(3)7(9)10/h2,7,13H,1H3,(H2,11,14) |
InChI-Schlüssel |
ZRXAKOAYNJCYCC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN=C(C(=C1C(F)F)O)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,4-Dioxa-8-azoniaspiro[4.5]decane](/img/structure/B14752072.png)
![(2R)-2-amino-N-[(2S,3S,4R,5R)-5-[6-(dimethylamino)purin-9-yl]-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]-3-(4-hydroxyphenyl)propanamide](/img/structure/B14752082.png)
![3,9-Dioxa-7-thiabicyclo[3.3.1]nonane](/img/structure/B14752089.png)
![2-[2-(2-Piperazinyl)pentyl]benzoic acid](/img/structure/B14752096.png)
